molecular formula C18H14O2 B11858526 (e)-6-Methyl-3-styrylchromone

(e)-6-Methyl-3-styrylchromone

Cat. No.: B11858526
M. Wt: 262.3 g/mol
InChI Key: IFQHDNJVTFYZAR-CMDGGOBGSA-N
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Description

(e)-6-Methyl-3-styrylchromone is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a styryl group attached to the chromone core, which is further substituted with a methyl group at the sixth position. Chromones are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-6-Methyl-3-styrylchromone typically involves the condensation of 6-methylchromone with a suitable styryl precursor. One common method is the Claisen-Schmidt condensation, which involves the reaction of 6-methylchromone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(e)-6-Methyl-3-styrylchromone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the chromone core or the styryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer, inflammation, and oxidative stress-related conditions.

    Industry: It can be used in the development of new materials, dyes, and other industrial applications where chromone derivatives are valuable.

Mechanism of Action

The mechanism of action of (e)-6-Methyl-3-styrylchromone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses. Additionally, it may influence the activity of antioxidant enzymes and other protective mechanisms in cells.

Comparison with Similar Compounds

Similar Compounds

    6-Methylchromone: Lacks the styryl group but shares the chromone core structure.

    3-Styrylchromone: Similar structure but without the methyl group at the sixth position.

    Other Chromone Derivatives: Various chromone derivatives with different substituents exhibit similar biological activities.

Uniqueness

(e)-6-Methyl-3-styrylchromone is unique due to the presence of both the methyl and styryl groups, which may confer distinct biological properties compared to other chromone derivatives. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

6-methyl-3-[(E)-2-phenylethenyl]chromen-4-one

InChI

InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)18(19)15(12-20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+

InChI Key

IFQHDNJVTFYZAR-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=CC=C3

Origin of Product

United States

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